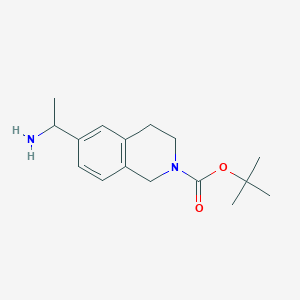
tert-butyl 6-(1-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Descripción general
Descripción
Tert-butyl 6-(1-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TB-AE-THIQ-2-COOH) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. TB-AE-THIQ-2-COOH is a member of the class of compounds known as heterocyclic amines, which are compounds composed of nitrogen-containing rings. TB-AE-THIQ-2-COOH has been studied for its ability to interact with certain proteins, and its potential as a therapeutic agent.
Mecanismo De Acción
TB-AE-THIQ-2-COOH is thought to interact with certain proteins by binding to their active sites. This binding prevents the proteins from carrying out their normal functions, thus inhibiting their activity. Additionally, TB-AE-THIQ-2-COOH has been shown to interact with certain enzymes, such as the enzyme responsible for the synthesis of the neurotransmitter serotonin, by binding to its active site and inhibiting its activity.
Biochemical and Physiological Effects
TB-AE-THIQ-2-COOH has been studied for its potential to inhibit the aggregation of amyloid-β peptide, a protein associated with Alzheimer’s disease. Additionally, TB-AE-THIQ-2-COOH has been studied for its potential to inhibit the activity of certain enzymes, such as the enzyme responsible for the synthesis of the neurotransmitter serotonin. The inhibition of these enzymes can lead to changes in biochemical and physiological processes. For example, the inhibition of the enzyme responsible for the synthesis of serotonin can lead to changes in mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TB-AE-THIQ-2-COOH has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be synthesized in high yields using a variety of methods. Additionally, TB-AE-THIQ-2-COOH has been shown to interact with certain proteins and enzymes, making it a useful tool for studying these molecules. However, there are also some limitations to using TB-AE-THIQ-2-COOH in laboratory experiments. For example, the compound can be toxic at high concentrations, and can be difficult to synthesize in large quantities.
Direcciones Futuras
The potential applications of TB-AE-THIQ-2-COOH are still being explored, and there are numerous possible future directions for research. For example, further research could be done to explore the potential of TB-AE-THIQ-2-COOH as a therapeutic agent for diseases such as Alzheimer’s and Parkinson’s. Additionally, further research could be done to explore the potential of TB-AE-THIQ-2-COOH as a tool for studying the biochemistry and physiology of certain proteins and enzymes. Finally, further research could be done to explore the potential of TB-AE-THIQ-2-COOH as an inhibitor of certain enzymes, such as the enzyme responsible for the synthesis of the neurotransmitter serotonin.
Métodos De Síntesis
TB-AE-THIQ-2-COOH can be synthesized using a variety of methods. The most commonly used method is the reaction of tert-butyl isocyanide and 1-aminoethyl-2-carboxylic acid. This reaction yields the desired product in high yields, typically greater than 95%.
Aplicaciones Científicas De Investigación
TB-AE-THIQ-2-COOH has been studied for its potential application in the fields of biochemistry and physiology. In particular, it has been studied for its ability to interact with certain proteins, and its potential as a therapeutic agent. For example, TB-AE-THIQ-2-COOH has been studied for its potential to inhibit the aggregation of amyloid-β peptide, a protein associated with Alzheimer’s disease. Additionally, TB-AE-THIQ-2-COOH has been studied for its potential to inhibit the activity of certain enzymes, such as the enzyme responsible for the synthesis of the neurotransmitter serotonin.
Propiedades
IUPAC Name |
tert-butyl 6-(1-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(17)12-5-6-14-10-18(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9,11H,7-8,10,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBRMWDCVVEGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123254 | |
| Record name | 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester | |
CAS RN |
1254062-43-5 | |
| Record name | 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254062-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Isoquinolinecarboxylic acid, 6-(1-aminoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



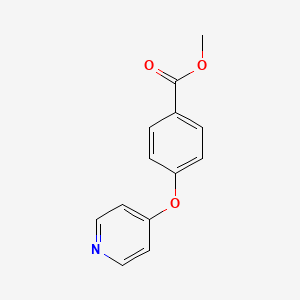



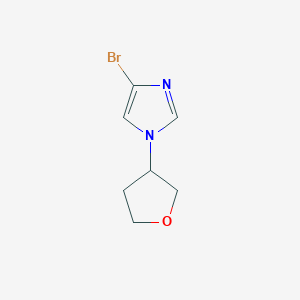
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B6598304.png)
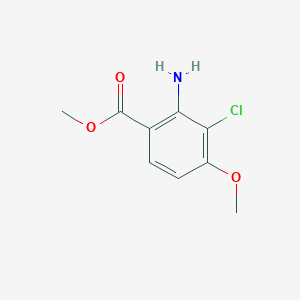
![3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6598320.png)

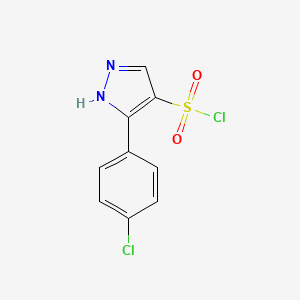
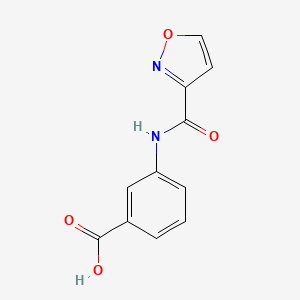
![N2,N2-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine](/img/structure/B6598344.png)
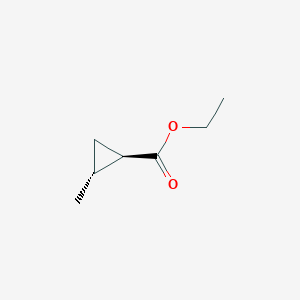
![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B6598387.png)